![molecular formula C18H20F2N6OS B2610358 3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941985-11-1](/img/structure/B2610358.png)
3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with notable applications in various scientific fields. This compound features a benzamide backbone, making it structurally interesting due to the incorporation of multiple functional groups that confer unique reactivity and interaction profiles.
准备方法
Synthetic Routes and Reaction Conditions
Initial steps often involve the preparation of the benzamide backbone, followed by the strategic incorporation of fluorine atoms at the 3 and 4 positions of the benzene ring
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions such as high-pressure reactors for cyclization processes, and the use of continuous flow techniques to maintain consistent reaction temperatures and times. Catalysts and reagents are selected to enhance yield and purity, with solvent recycling processes employed to minimize environmental impact.
化学反应分析
Types of Reactions
This compound primarily undergoes the following types of reactions:
Oxidation: : Can lead to the formation of sulfoxides and sulfones, modifying the sulfur-containing group.
Reduction: : Typically involves the reduction of nitro groups (if present) or imine groups.
Substitution: : Nucleophilic substitution reactions can occur, especially at the fluorinated aromatic ring positions.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: : Nucleophiles like amines, thiols, and alkoxides in polar aprotic solvents such as dimethyl sulfoxide.
Major Products
Major products from these reactions include modified versions of the original compound, such as sulfones, alcohols, and various substituted derivatives, expanding its versatility in further applications.
科学研究应用
This compound is significant in several areas of research:
Chemistry: : Used as a building block in the synthesis of more complex molecules, and as a probe to study reaction mechanisms.
Biology: : Studied for its potential interactions with enzymes and receptors, particularly in the context of signaling pathways.
Medicine: : Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor functions by modulating signal transduction pathways. Its fluorine atoms can enhance binding affinity to biological targets, and the pyrazolo[3,4-d]pyrimidine structure often plays a crucial role in its bioactivity.
相似化合物的比较
When compared to other similar compounds, such as those with single fluorination or without the pyrazolo[3,4-d]pyrimidine structure, 3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups that offer enhanced reactivity and binding properties.
List of Similar Compounds
3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
属性
IUPAC Name |
3,4-difluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N6OS/c1-3-6-21-15-12-10-23-26(16(12)25-18(24-15)28-2)8-7-22-17(27)11-4-5-13(19)14(20)9-11/h4-5,9-10H,3,6-8H2,1-2H3,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUUKWLQCPPXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2610275.png)
![4-(4-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2610276.png)
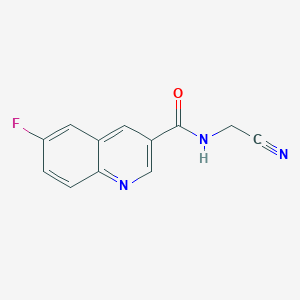
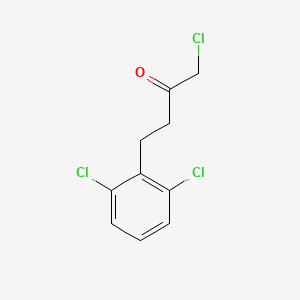
![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2610283.png)
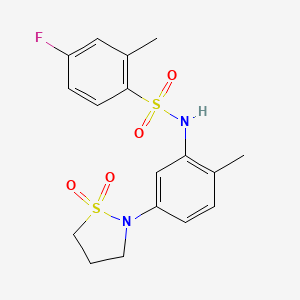
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid](/img/structure/B2610287.png)
![2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2610290.png)
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine;hydrochloride](/img/structure/B2610291.png)
![1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B2610292.png)
![3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2610293.png)
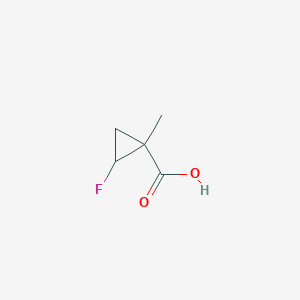
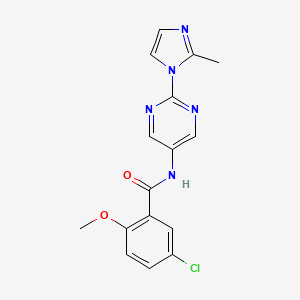
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2610298.png)
